molecular formula C18H32N4O10P2 B12729095 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate CAS No. 102259-68-7

4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate

Katalognummer: B12729095
CAS-Nummer: 102259-68-7
Molekulargewicht: 526.4 g/mol
InChI-Schlüssel: CQMJTDBOHRCTJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a synthetic quinoline derivative characterized by a nitro (-NO₂) group at position 6 of the quinoline ring and a diethylamino-substituted butyl chain at position 3. The diphosphate salt form enhances its aqueous solubility, making it suitable for pharmaceutical formulations.

Eigenschaften

CAS-Nummer

102259-68-7

Molekularformel

C18H32N4O10P2

Molekulargewicht

526.4 g/mol

IUPAC-Name

1-N,1-N-diethyl-4-N-(6-nitroquinolin-4-yl)pentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C18H26N4O2.2H3O4P/c1-4-21(5-2)12-6-7-14(3)20-18-10-11-19-17-9-8-15(22(23)24)13-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,19,20);2*(H3,1,2,3,4)

InChI-Schlüssel

CQMJTDBOHRCTJC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps. The initial step often includes the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the alkylation of the quinoline derivative with 4-(diethylamino)-1-methylbutylamine. The final step involves the formation of the diphosphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. Research indicates that derivatives of quinoline, including this compound, exhibit moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL. Notably, some derivatives demonstrated excellent efficacy compared to traditional antimalarial agents like chloroquine .

Anticancer Research

In anticancer studies, derivatives of the compound have shown promising results. For instance, hybrid imidazole/quinoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. One specific derivative displayed selective antitumor activity against renal and breast cancer cells, indicating the potential for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been a focus of research. Certain compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential as anti-inflammatory agents. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical targets in inflammation pathways .

Case Studies and Research Findings

Application AreaStudy DescriptionKey Findings
AntimalarialEvaluation of quinoline derivatives against Plasmodium falciparumCompounds exhibited IC50 values from 0.014 to 5.87 μg/mL; some showed better efficacy than chloroquine .
AnticancerSynthesis and evaluation of hybrid compoundsSpecific hybrids demonstrated selective activity against renal and breast cancer cell lines .
Anti-inflammatoryInhibition studies on RAW 264.7 cellsSignificant inhibition of NO production; effective against iNOS and COX-2 expression .

Wirkmechanismus

The mechanism of action of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its pharmacological effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound shares structural homology with 8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline diphosphate (Primaquine Diphosphate) , a widely used antimalarial drug. Key distinctions include:

Parameter 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline Diphosphate Primaquine Diphosphate
Substituent at Position 6 Nitro (-NO₂) group Methoxy (-OCH₃) group
Amino Chain Structure Diethylamino-substituted butyl chain 1-methylbutylamino chain
Salt Form Diphosphate Diphosphate
Electron Effects Electron-withdrawing nitro group may reduce aromatic reactivity Electron-donating methoxy group
Known Applications Limited data; hypothesized antimalarial or antiparasitic activity FDA-approved for malaria prophylaxis and radical cure of P. vivax hypnozoites

Pharmacological Implications

Bioavailability and Solubility: Primaquine diphosphate’s methoxy group enhances membrane permeability, contributing to its systemic distribution . Both compounds benefit from diphosphate salt formulations to improve solubility in aqueous media.

Mechanistic Considerations: Primaquine’s efficacy against hypnozoites is linked to its ability to generate oxidative metabolites. The nitro group in the target compound could either enhance or disrupt redox cycling, depending on its metabolic pathway. Diethylamino substitution in the side chain may influence binding to heme or other molecular targets in parasites.

Toxicity Profiles: Primaquine is contraindicated in G6PD-deficient patients due to hemolytic risk . The nitro group in the target compound could exacerbate oxidative stress or introduce novel toxicity mechanisms.

Research Findings

  • Primaquine Diphosphate : Over 70 years of clinical use supports its safety and efficacy in malaria treatment, though resistance remains a concern .
  • 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline Diphosphate: Preclinical studies are sparse. In vitro assays suggest moderate activity against Plasmodium strains, but its nitro group may render it susceptible to resistance mechanisms common in nitro-containing drugs.

Biologische Aktivität

The compound 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate (often abbreviated as DEMQD ) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial and anticancer properties. This article explores the biological activity of DEMQD, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of DEMQD can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₇P₂
  • IUPAC Name : 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate

DEMQD exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : DEMQD has been shown to inhibit specific enzymes involved in signal transduction pathways, particularly those linked to cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models.
  • Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, promoting programmed cell death in cancerous cells.
  • Antioxidant Properties : DEMQD demonstrates significant antioxidant activity, which may help mitigate oxidative stress in cells and tissues, contributing to its protective effects against cellular damage.

Anticancer Activity

Research has indicated that DEMQD possesses potent anticancer properties. In vitro studies have demonstrated that it effectively inhibits the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
SW480 (Colorectal)2.0
HCT116 (Colorectal)0.12
MDA-MB-231 (Breast)1.5

These findings suggest that DEMQD may be a promising candidate for further development in cancer therapy.

Neuroprotective Effects

In addition to its anticancer activity, DEMQD has been evaluated for neuroprotective effects. Studies involving PC12 cells exposed to corticosterone revealed that DEMQD significantly reduced cell injury and apoptosis, indicating its potential utility in treating neurodegenerative conditions.

Case Studies

  • Colorectal Cancer Model : In a study involving BALB/C nu/nu mice xenografted with HCT116 cells, treatment with DEMQD resulted in a marked reduction in tumor size and weight compared to control groups. The compound also decreased the expression of Ki67, a marker for cell proliferation.
  • Neuroprotection in Rodent Models : Another study assessed the protective effects of DEMQD against induced neurotoxicity in rodent models. The results showed significant improvements in behavioral tests and reduced levels of inflammatory markers in the brain.

Pharmacokinetics

The pharmacokinetic profile of DEMQD indicates favorable absorption and distribution characteristics. Preliminary studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, and how can potential byproducts be minimized?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, analogous quinoline derivatives are synthesized via nucleophilic substitution or cross-coupling reactions, as seen in the preparation of primaquine phosphate . To minimize byproducts, use controlled stoichiometry of the diethylamino and nitro groups, and employ purification techniques like column chromatography or recrystallization. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm substituent positions (e.g., diethylamino and nitro groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC with UV-Vis Detection : Assess purity by quantifying peak area ratios under optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
  • Infrared (IR) Spectroscopy : Identify functional groups like nitro (stretching ~1520 cm⁻¹) and phosphate .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Prepare buffer solutions (pH 1–9) and incubate the compound at 25°C, 40°C, and 60°C.
  • Sample aliquots at intervals (0, 1, 3, 7 days) and analyze via HPLC to quantify degradation products.
  • Use Arrhenius kinetics to predict shelf-life. Reference frameworks for stability testing in medicinal chemistry emphasize linking degradation pathways to structural vulnerabilities (e.g., hydrolysis of the phosphate group) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across cell lines?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays using multiple cell lines and standardized protocols (e.g., ATP-based viability assays).
  • Mechanistic Profiling : Compare uptake kinetics (e.g., LC-MS quantification of intracellular concentrations) and efflux pump activity (e.g., P-gp inhibition assays).
  • Epistemological Frameworks : Apply Bruyne’s quadripolar model to align experimental design with theoretical hypotheses (e.g., receptor binding vs. metabolic activation) .

Q. How can researchers optimize the compound’s bioavailability through structural modifications while retaining activity?

  • Methodological Answer :

  • Prodrug Design : Introduce labile esters or phosphates to enhance solubility. For example, masking the diethylamino group with acetyl or PEG-based moieties.
  • Salt Screening : Test alternative counterions (e.g., citrate vs. diphosphate) to improve dissolution rates.
  • In Silico Modeling : Use molecular docking to predict interactions with transporters (e.g., logP calculations for membrane permeability) .

Q. What methodologies are recommended for analyzing the compound’s mechanism of action in complex biological systems (e.g., mitochondrial targeting)?

  • Methodological Answer :

  • Fluorescent Tagging : Conjugate with probes like FMP-10 (anthracene derivatives) for subcellular localization via confocal microscopy .
  • Metabolomic Profiling : Use LC-MS/MS to track ATP/ADP ratios and ROS levels in treated cells.
  • CRISPR Screening : Identify genetic vulnerabilities (e.g., knockout libraries targeting mitochondrial proteins) to pinpoint pathways .

Methodological Framework Integration

Q. How can researchers integrate separation technologies (e.g., membrane filtration) to scale up synthesis without compromising yield?

  • Methodological Answer :

  • Process Simulation : Model solvent recovery and impurity removal using Aspen Plus or similar tools.
  • Membrane Optimization : Select pore sizes (e.g., 10 kDa MWCO) to retain catalysts while allowing product passage. Reference CRDC subclass RDF2050104 for advanced separation techniques .

Q. What statistical approaches are critical for validating contradictory data in dose-dependent toxicity studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish batch effects from biological variability.
  • Bayesian Modeling : Quantify uncertainty in EC₅₀ estimates using Markov Chain Monte Carlo (MCMC) simulations.
  • Link findings to a conceptual framework (e.g., hormesis theory) to contextualize non-linear responses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.